molecular formula C7H2Br2F3IO B12097351 1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene CAS No. 1000578-23-3

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B12097351
CAS No.: 1000578-23-3
M. Wt: 445.80 g/mol
InChI Key: WZGLRXSAYIDYOB-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene is an organohalogen compound with the molecular formula C7H2Br2F3IO It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through multi-step organic reactions. One common method involves the halogenation of a precursor benzene derivative. The process typically includes:

    Iodination: The addition of iodine atoms using iodine (I2) or an iodine source like potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in solvents like dichloromethane (CH2Cl2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-iodo-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar structure but with different positions of bromine atoms.

    1,5-Dibromo-2-iodo-4-(trifluoromethoxy)benzene: Similar structure with a different position of the trifluoromethoxy group.

    1,5-Dibromo-2-iodo-3-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its reactivity and properties. The presence of both bromine and iodine atoms allows for selective functionalization, while the trifluoromethoxy group enhances its stability and lipophilicity.

This compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

1000578-23-3

Molecular Formula

C7H2Br2F3IO

Molecular Weight

445.80 g/mol

IUPAC Name

1,5-dibromo-2-iodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2Br2F3IO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H

InChI Key

WZGLRXSAYIDYOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)I)Br)Br

Origin of Product

United States

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